Cas no 2241138-31-6 (Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-)
![Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2241138-31-6x500.png)
Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-
-
- インチ: 1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2
- InChIKey: AEWDAJITIMRFLR-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C2=CC=CC=C2CC2CCCCN2)=C1
Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299168-0.1g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 0.1g |
$317.0 | 2025-03-19 | |
Enamine | EN300-299168-0.25g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 0.25g |
$452.0 | 2025-03-19 | |
Enamine | EN300-299168-1.0g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-299168-5.0g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-299168-0.05g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 0.05g |
$212.0 | 2025-03-19 | |
Enamine | EN300-299168-2.5g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
1PlusChem | 1P028TNB-5g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95% | 5g |
$3338.00 | 2023-12-18 | |
Aaron | AR028TVN-2.5g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95% | 2.5g |
$2488.00 | 2023-12-15 | |
Aaron | AR028TVN-10g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95% | 10g |
$5428.00 | 2023-12-15 | |
1PlusChem | 1P028TNB-10g |
4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine |
2241138-31-6 | 95% | 10g |
$4919.00 | 2023-12-18 |
Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
4. Book reviews
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-に関する追加情報
Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-: A Comprehensive Overview
The compound Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-, with CAS No 2241138-31-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. The substitution at the 4-position of the pyridine ring with a 2-(piperidinylmethyl)phenyl group introduces unique chemical properties and potential applications.
Pyridine derivatives are known for their versatility in organic synthesis and their ability to participate in various chemical reactions. The presence of the piperidinylmethyl group in this compound adds complexity to its structure, making it a valuable compound for further research and development. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the design of bioactive molecules with specific pharmacological properties.
The synthesis of Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- involves a series of carefully planned reactions. Starting from pyridine, the substitution at the 4-position is achieved through nucleophilic aromatic substitution or other suitable methods. The introduction of the piperidinylmethyl group requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various catalysts and reaction mechanisms to optimize this process, leading to more efficient synthetic pathways.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. The pyridine ring provides a rigid structure that can be further functionalized to enhance bioavailability and target-specific activity. The piperidinylmethyl group introduces lipophilicity, which is often desirable in drug molecules to improve their ability to cross biological membranes. Recent studies have demonstrated that this compound exhibits promising activity in vitro against certain enzymes and receptors, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its potential as a building block for more complex materials with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of this compound. Quantum mechanical calculations have revealed key interactions between the pyridine ring and the piperidinylmethyl group, shedding light on its electronic configuration and reactivity patterns. These findings have been instrumental in guiding experimental studies and optimizing synthetic strategies.
The environmental impact of Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions. While preliminary results suggest that it is not inherently hazardous, further studies are required to fully understand its environmental fate and potential risks.
In conclusion, Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]- (CAS No 2241138-31-6) is a versatile compound with significant potential in multiple fields. Its unique structure, derived from the combination of a pyridine ring and a piperidinylmethyl group, offers opportunities for innovative applications in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and behavior, this compound is poised to play an increasingly important role in both academic and industrial settings.
2241138-31-6 (Pyridine, 4-[2-(2-piperidinylmethyl)phenyl]-) 関連製品
- 19037-28-6(3-epi-Pregnenolone)
- 1221342-87-5(Methyl 3-(octylamino)butanoate)
- 1781046-79-4(2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid)
- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)
- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)
- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)
- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)